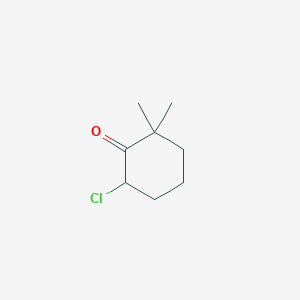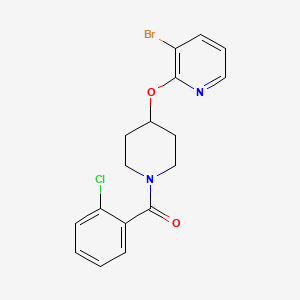![molecular formula C26H22N4O4 B2411059 4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1357821-04-5](/img/structure/B2411059.png)
4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumoral Properties
A novel series of triazoloquinazoline derivatives have been synthesized and evaluated for their antitumoral activities. These compounds are produced through a regioselective synthesis process, yielding potent antitumoral agents, highlighting the potential of triazoloquinazoline derivatives in cancer therapy (Wu, Zhang, & Li, 2013).
Antimicrobial Activity
Triazoloquinazoline derivatives have also shown promise in antimicrobial applications. The synthesis of novel quinazoline derivatives and their evaluation against various bacterial strains underscore their potential as antimicrobial agents. This includes compounds with significant activity against gram-positive and gram-negative bacteria, providing a foundation for further exploration in combating microbial infections (El-Hashash, Rizk, El-Bassiouny, & Darwish, 2011).
Herbicidal Applications
Research into triketone-containing quinazoline-2,4-dione derivatives has revealed their potential as herbicides. These compounds exhibit broad-spectrum weed control with excellent crop selectivity, offering a new approach to agricultural weed management. The structure-activity relationship studies in this context provide insights into designing more effective herbicidal agents (Wang et al., 2014).
Anticancer Agents
Quinazolinone derivatives are being actively investigated for their cytotoxic properties against cancer cell lines. The synthesis of novel quinazolinone compounds and their evaluation for cytotoxic activity offer promising avenues for the development of new anticancer agents. Such studies are crucial for identifying compounds with potential therapeutic benefits in oncology (Poorirani et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and survival, and their inhibition can lead to antiproliferative effects .
Mode of Action
Similar compounds have been shown to bind to their target proteins, inhibiting their activity . This interaction can lead to changes in cellular signaling pathways, affecting cell growth and survival .
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases can affect multiple cellular signaling pathways, leading to changes in cell growth and survival .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . They can inhibit cell growth, induce apoptosis, and affect the expression of various cellular proteins .
Propriétés
IUPAC Name |
4-benzyl-2-[2-(4-ethoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-2-34-20-14-12-19(13-15-20)23(31)17-29-26(33)30-22-11-7-6-10-21(22)24(32)28(25(30)27-29)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHHGWRQOIKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
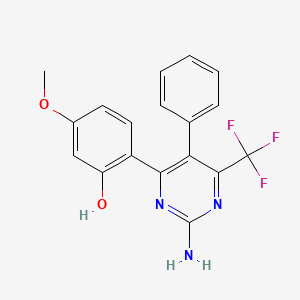
![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)
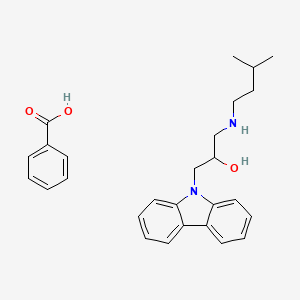
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)
![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410990.png)
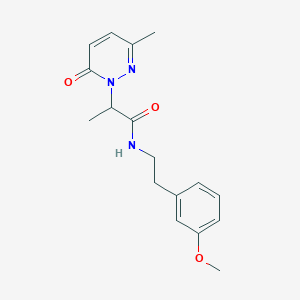
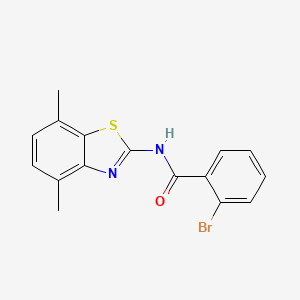
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)

